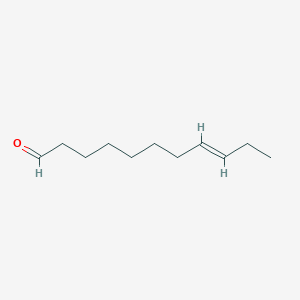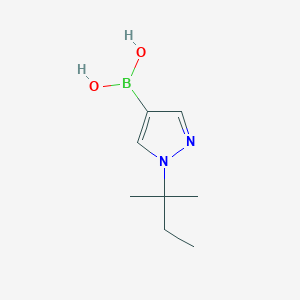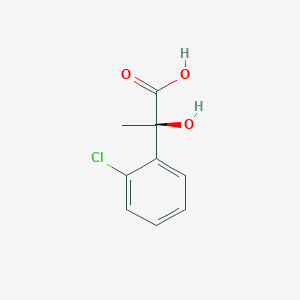
(S)-Methyl 2-amino-3-(4-phenoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 2-amino-3-(4-phenoxyphenyl)propanoate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a phenoxyphenyl group, and a methyl ester group. The chiral center at the second carbon atom gives it specific stereochemical properties, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-3-(4-phenoxyphenyl)propanoate typically involves several steps, starting from commercially available precursors. One common method involves the asymmetric hydrogenation of α,β-unsaturated carboxylic acids using iridium catalysts with modular axial-unfixed biphenyl phosphine-oxazoline ligands . The reaction is carried out under anhydrous conditions using solvents like tetrahydrofuran (THF) or dichloromethane (CH2Cl2), and the product is purified through column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-amino-3-(4-phenoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and various substituted phenoxy derivatives.
Scientific Research Applications
(S)-Methyl 2-amino-3-(4-phenoxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-3-(4-phenoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
®-Methyl 2-amino-3-(4-phenoxyphenyl)propanoate: The enantiomer of the compound, with different stereochemical properties.
2-amino-3-(4-phenoxyphenyl)propanoic acid: A similar compound lacking the methyl ester group.
4-phenoxyphenylalanine: A structurally related amino acid derivative.
Uniqueness
(S)-Methyl 2-amino-3-(4-phenoxyphenyl)propanoate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral center allows for selective interactions with biological targets, making it valuable in asymmetric synthesis and pharmaceutical research .
Properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(4-phenoxyphenyl)propanoate |
InChI |
InChI=1S/C16H17NO3/c1-19-16(18)15(17)11-12-7-9-14(10-8-12)20-13-5-3-2-4-6-13/h2-10,15H,11,17H2,1H3/t15-/m0/s1 |
InChI Key |
PJZNFKNEBBJYAL-HNNXBMFYSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)OC2=CC=CC=C2)N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol; phosphono dihydrogen phosphate](/img/structure/B12333385.png)
![(2Z)-3-[(2,4-difluorophenyl)amino]-3-hydroxy-2-[(Z)-3-methoxybenzoyl]prop-2-enenitrile](/img/structure/B12333401.png)


![[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid](/img/structure/B12333413.png)
![6,7-dihydro-4aH-cyclopenta[b]pyridine-2,5-dione](/img/structure/B12333418.png)
![7-Bromo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepine](/img/structure/B12333434.png)

![Carbamic acid,[(1S)-3-diazo-2-oxo-1-[(phenylmethoxy)methyl]propyl]-, 1,1-dimethylethyl ester(9CI)](/img/structure/B12333438.png)


